2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride
Description
2H,3H,4H,5H,5aH,6H,10bH-Indeno[1,2-b][1,4]oxazepine hydrochloride is a bicyclic heterocyclic compound featuring a seven-membered oxazepine ring fused to an indene moiety. The oxazepine core contains one oxygen and one nitrogen atom, with partial saturation across multiple positions (denoted by "H" prefixes in the name). The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical applications.
Properties
IUPAC Name |
3,4,5,5a,6,10b-hexahydro-2H-indeno[1,2-b][1,4]oxazepine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-5-10-9(4-1)8-11-12(10)14-7-3-6-13-11;/h1-2,4-5,11-13H,3,6-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFQQMTNYBVEPLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC3=CC=CC=C3C2OC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves multiple steps, typically starting with the preparation of the indeno[1,2-b][1,4]oxazepine core structure. This core structure is then subjected to various chemical reactions to introduce the hydrochloride group. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps, such as recrystallization or chromatography, to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Heterocyclic Compounds
Key Observations :
- Unlike the naphtho-pyran derivative , which lacks nitrogen, the target’s secondary amine (protonated as hydrochloride) enables hydrogen bonding and ionic interactions in drug-receptor complexes.
- The indeno fusion in the target introduces a rigid bicyclic framework, contrasting with the pyrido-oxazinone’s planar pyridine ring .
Pharmacological and Physicochemical Properties
Table 2: Comparative Physicochemical Data
Notes:
- *Predicted LogP for the target is extrapolated from oxazepine analogs.
- The hydrochloride salt of the target improves solubility over neutral heterocycles like the naphtho-pyran derivative , which requires formulation aids for bioavailability.
- Methoxy groups in analogs (e.g., ) may extend half-life by resisting oxidative metabolism but could reduce membrane permeability.
Challenges :
- The target’s multiple saturated positions (e.g., 5aH, 10bH) may complicate stereochemical control during synthesis.
- Oxazepine rings are prone to ring-opening under acidic conditions, necessitating careful handling during salt formation .
Biological Activity
2H,3H,4H,5H,5aH,6H,10bH-indeno[1,2-b][1,4]oxazepine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on recent studies and findings.
Chemical Structure and Synthesis
The compound belongs to the class of indeno[1,2-b][1,4]oxazepines, which are characterized by their fused ring structure. The synthesis typically involves multi-step reactions that may include cyclization and substitution reactions. For instance, microwave-assisted methods have been explored to facilitate the generation of oxazepine scaffolds efficiently .
1. Antioxidant Properties
Research indicates that compounds similar to indeno[1,2-b][1,4]oxazepine derivatives exhibit significant antioxidant properties. These properties are attributed to their ability to modulate the Nrf2 pathway, which plays a crucial role in cellular defense against oxidative stress . Such modulation has implications for treating conditions like neurodegenerative diseases (e.g., Alzheimer's and Parkinson's disease) and inflammatory disorders .
2. Neuroprotective Effects
Studies have shown that compounds activating the Nrf2 pathway can protect neuronal cells from oxidative damage. This suggests that indeno[1,2-b][1,4]oxazepine hydrochloride may have neuroprotective effects that could be beneficial in treating neurodegenerative conditions .
3. Anti-inflammatory Activity
The compound has also been linked with anti-inflammatory activities. By regulating inflammatory pathways through Nrf2 activation, it may help mitigate conditions such as chronic obstructive pulmonary disease (COPD) and asthma .
Case Studies and Research Findings
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
